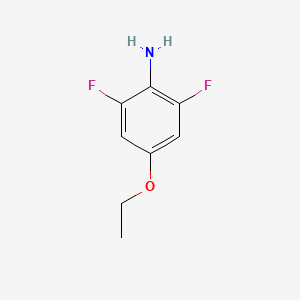

4-Ethoxy-2,6-difluoroaniline

Description

Contextualization within Fluorinated Anilines Research

Fluorinated anilines are a class of compounds of significant interest in organic chemistry, primarily due to the unique effects of fluorine substitution. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. alfa-chemistry.com Properties such as metabolic stability, bioavailability, and binding affinity can be fine-tuned by the strategic placement of fluorine. alfa-chemistry.com

The presence of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group in 4-Ethoxy-3,5-difluoroaniline, a related isomer, makes it a point of interest for further functionalization in organic chemistry. vulcanchem.com Research in this area focuses on leveraging these properties for various applications, including medicinal chemistry and materials science. vulcanchem.com Fluorinated anilines are recognized as versatile building blocks because of their distinct electronic characteristics. vulcanchem.com

Significance as a Synthetic Intermediate and Building Block

4-Ethoxy-2,6-difluoroaniline serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features, including the reactive amino group and the specifically substituted aromatic ring, allow for its use in a variety of chemical transformations. Substituted anilines are foundational materials for creating anti-inflammatory compounds and other pharmaceuticals. nih.gov

The general class of fluorinated anilines are key intermediates for bioactive materials because their fluorine atoms can often be easily substituted by other functional groups through nucleophilic substitution reactions. fluorine1.ru For example, 3,5-difluoroaniline (B1215098) is a known precursor in the synthesis of important agricultural compounds. justia.com While specific, publicly documented applications of this compound are not widespread in academic literature, its commercial availability from multiple chemical suppliers underscores its utility as a building block in proprietary industrial synthesis. synquestlabs.comapolloscientific.co.uk The reactivity of anilines, in general, allows them to be incompatible with substances like isocyanates, peroxides, and acid halides, which makes them useful in specific synthetic pathways. chemicalbook.com

Historical Development and Evolution of Related Synthetic Methodologies

The synthesis of fluorinated aromatic compounds has evolved significantly over the past century. Early methods, such as the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, were foundational in aromatic fluorination. nih.gov Another key historical method is the Halex (halogen exchange) process, where chlorine atoms on an aromatic ring are substituted with fluorine using a fluoride (B91410) salt like potassium fluoride (KF). nih.gov

The development of methods for producing polyfluoroaromatic compounds has been a major focus, initially driven by the need for these compounds to be more accessible for reactivity and application studies. fluorine1.ru Over the last few decades, these efforts have led to improved synthetic routes for creating new low-fluorinated compounds for use as biologically active agents. ineosopen.org

Specific, multi-stage processes have been patented for the synthesis of related difluoroanilines. For instance, a process for preparing 3,5-difluoroaniline involves reacting 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com Another route to 3,5-difluoroaniline starts from 1,3,5-trichlorobenzene, which is reacted with an alkali metal fluoride. google.com Similarly, detailed, multi-step syntheses have been developed for 2,6-difluoroaniline (B139000), starting from materials like 1-chloro-3,5-difluorobenzene. fluorochem.co.uk A proposed synthesis for a related compound, 2,6-difluoro-4-hydroxybenzonitrile, starts with 3,5-difluoroaniline and proceeds through steps of bromination, diazotization hydrolysis, and cyanidation. researchgate.net These established methodologies for analogous compounds provide a framework for the plausible synthetic pathways to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYXUJTENEFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301494 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-79-1 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2,6 Difluoroaniline and Its Precursors

Established Synthetic Routes and Reaction Pathways

Traditional synthetic strategies for producing substituted anilines have been adapted for the synthesis of 4-Ethoxy-2,6-difluoroaniline. These routes typically involve the construction of the substituted benzene (B151609) ring followed by the introduction of the amino group.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings and is widely used in the pharmaceutical and chemical industries. vapourtec.comnih.gov The reaction mechanism involves the displacement of a suitable leaving group, such as a halide, by a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. vapourtec.comnih.gov

For the synthesis of precursors to this compound, a common starting material is 1,2,3-trichlorobenzene. This compound can undergo partial fluorine exchange to create a mixture of difluorochlorobenzene isomers. google.comgoogle.com Subsequent amination of the remaining chloro substituent can then yield the desired difluoroaniline. The regioselectivity of the SNAr step is a critical factor, with the position of nucleophilic attack being influenced by the electronic properties of the aromatic ring. mdpi.com For instance, in the synthesis of 2,6-difluoroaniline (B139000), the amination of 2,6-difluorochlorobenzene is a key step. google.com The introduction of the ethoxy group could be achieved by reacting a precursor like 2,6-difluoro-4-hydroxyaniline with an ethylating agent.

Table 1: Comparison of Leaving Groups in a Hypothetical SNAr Reaction for Amination This table is illustrative and based on general chemical principles of SNAr reactions.

| Leaving Group | Relative Reactivity | Conditions | Typical Nucleophile |

| Fluoride (B91410) (F) | Highest | Mild temperature | Ammonia (B1221849), Amines |

| Chloride (Cl) | Moderate | Moderate to high temperature | Ammonia, Amines |

| Bromide (Br) | Lower | High temperature, often with catalyst | Ammonia, Amines |

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org The process involves two main steps: the formation of an imine intermediate from the reaction of a carbonyl group with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgyoutube.com This reaction is often performed as a one-pot procedure, making it an efficient synthetic tool. wikipedia.orgyoutube.com

To synthesize this compound via this route, a potential precursor would be 4-ethoxy-2,6-difluorobenzaldehyde. This aldehyde would react with an ammonia source to form an intermediate imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. libretexts.orgmasterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Mild; selective for imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild; non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Less selective; can reduce the starting carbonyl. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Effective but can be less selective for functional groups. wikipedia.org |

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This methodology allows for the coupling of aryl halides or triflates with a wide range of amines. nih.gov The reaction is catalyzed by a palladium complex, typically supported by a phosphine (B1218219) ligand. researchgate.net

In a synthetic route to this compound, this method could be employed by coupling an aryl halide, such as 1-bromo-4-ethoxy-2,6-difluorobenzene, with an ammonia equivalent. The choice of ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction. researchgate.net This approach offers a modular way to access various aniline (B41778) analogues by simply changing the coupling partners. nih.gov

Novel and Green Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on the development of processes that are not only efficient but also environmentally sustainable and cost-effective.

The development of "green" synthetic methods aims to reduce the use of hazardous substances and minimize waste. nih.gov Reductive amination is often considered a green chemical process because it can be performed catalytically in a one-pot reaction under mild conditions. wikipedia.org Photoinduced methods, which utilize visible light to drive chemical reactions, represent another sustainable approach for the preparation of complex molecules like difluoroalkyl anilines. nih.govacs.org

From a cost-effectiveness standpoint, synthetic routes are designed to start from inexpensive and readily available materials. For example, processes for preparing 2,6-difluoroaniline, a likely precursor, have been developed starting from 1,2,3-trichlorobenzene, which is a relatively inexpensive industrial chemical. google.com Research also focuses on developing novel, efficient, and hazardous-free processes for synthesizing key intermediates.

Table 3: Parameters for Optimization in a Palladium-Catalyzed Amination

| Parameter | Variables | Impact on Reaction |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Affects catalytic activity and reaction rate. |

| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Influences catalyst stability and reactivity. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Essential for the catalytic cycle; affects yield. |

| Solvent | Toluene, Dioxane, THF | Influences solubility and reaction temperature. |

| Temperature | Room Temperature to >100 °C | Affects reaction rate and potential side reactions. |

Synthesis of Key Precursors and Analogues to this compound

The synthesis of fluorinated anilines is a significant area of research, as these compounds serve as vital intermediates for more complex molecules. The strategic introduction of fluorine atoms can alter the chemical and biological properties of the final products.

Preparative Methods for Substituted Difluoroanilines

The preparation of substituted difluoroanilines often begins with readily available chlorinated aromatic compounds. Various methodologies have been developed to introduce fluorine atoms and the amino group to the aromatic ring.

One common precursor is 2,6-difluoroaniline . A process for its synthesis starts from 1,2,3-trichlorobenzene. google.com This multi-step synthesis involves:

Partial fluorine exchange to create a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.com

Selective reduction of the mixture. google.com

Amination, which selectively replaces the chloro substituent with an amino group, yielding 2,6-difluoroaniline. google.com

Another route to 2,6-difluoroaniline starts with 1,3,5-trichlorobenzene. This method involves a potassium fluoride (KF) exchange to produce 1-chloro-3,5-difluorobenzene, which is then dichlorinated and nitrated. The resulting mixture is reduced to yield a combination of 2,6-difluoroaniline and 2,4-difluoroaniline (B146603). researchgate.net

The synthesis of 4-Bromo-2,6-difluoroaniline , another important analogue, is typically achieved through the direct bromination of 2,6-difluoroaniline. In this reaction, a solution of bromine in glacial acetic acid is added to a solution of 2,6-difluoroaniline, also in glacial acetic acid, to yield the desired product. chemicalbook.com

Methods for preparing other isomers, such as 2,4-difluoroaniline and 3,5-difluoroaniline (B1215098) , have also been established. The synthesis of 2,4-difluoroaniline can be achieved by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to produce 2,4-difluoroaniline. google.com The synthesis of 3,5-difluoroaniline can proceed by reacting a 2-halo-4,6-difluoroaniline with a diazotizing agent, followed by reduction and subsequent amination of the resulting 1-halo-3,5-difluorobenzene. google.com

Table 1: Preparative Methods for Substituted Difluoroanilines

| Target Compound | Starting Material | Key Reagents/Steps | Reference |

| 2,6-Difluoroaniline | 1,2,3-Trichlorobenzene | 1. Fluorine exchange2. Selective reduction3. Amination | google.com |

| 2,6-Difluoroaniline | 1,3,5-Trichlorobenzene | 1. KF exchange2. Dichlorination & Nitration3. Reduction | researchgate.net |

| 4-Bromo-2,6-difluoroaniline | 2,6-Difluoroaniline | Bromine, Acetic acid | chemicalbook.com |

| 2,4-Difluoroaniline | 2,4,5-Trichloronitrobenzene | 1. Fluorination (phase transfer catalyst)2. Hydrogenation | google.com |

| 3,5-Difluoroaniline | 2-Halo-4,6-difluoroaniline | 1. Diazotization & Reduction2. Amination | google.com |

Synthetic Pathways to Related Fluorinated Aromatic Amines

Broader synthetic strategies for fluorinated aromatic amines often involve common reaction types that can be adapted for various substrates. These methods are crucial for accessing a wide range of fluorinated building blocks for drug discovery and materials science. alfa-chemistry.comacs.orgnih.gov

One of the most prevalent methods for synthesizing fluorinated amines is the hydrogenation reduction of corresponding fluorine-containing nitro compounds. This approach is widely used in both laboratory and industrial settings due to its efficiency and the accessibility of nitroaromatic precursors. The reduction is typically carried out using hydrogen gas in the presence of a suitable catalyst. alfa-chemistry.com

Fluoroamination represents another key strategy, allowing for the simultaneous introduction of both a fluorine atom and a nitrogen-containing group into an organic molecule in a single step. For instance, the three-component fluoroamination of alkenes can produce a variety of fluorinated amines. alfa-chemistry.com

Recent advancements have also explored enzymatic synthesis as a sustainable and highly selective method for producing chiral fluorinated amines. Reductive aminases, for example, can catalyze the reductive amination of ketones to yield chiral primary and secondary β-fluoroarylamines with high conversion rates and enantiomeric excess. This biocatalytic approach offers an economical route using readily available substrates, although it may require coenzyme regeneration systems. nih.gov

Furthermore, novel methods for creating trifluoromethylamines have been developed from thiocarbamoyl fluorides. This process involves a desulfurinative fluorination reaction, often using silver(I) fluoride, which provides a straightforward route to these complex amines with simplified purification. acs.orgnih.gov

Table 2: General Synthetic Pathways to Fluorinated Amines

| Synthetic Method | Description | Key Features | Reference |

| Hydrogenation Reduction | Reduction of fluorine-containing nitro compounds to amines using hydrogen and a catalyst. | Economical, widely applicable in industry. | alfa-chemistry.com |

| Fluoroamination | One-step introduction of fluorine and nitrogen groups into a molecule. | Efficient for synthesizing complex amines from alkenes. | alfa-chemistry.com |

| Enzymatic Synthesis | Use of enzymes like reductive aminases for the synthesis of chiral fluoroamines from ketones. | High selectivity, sustainable, operates under mild conditions. | nih.gov |

| Desulfurinative Fluorination | Conversion of thiocarbamoyl fluorides to trifluoromethylamines. | Provides access to trifluoromethylamines, simple purification. | acs.orgnih.gov |

Reactivity and Reaction Mechanisms of 4 Ethoxy 2,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-Ethoxy-2,6-difluoroaniline towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its three substituents: the amino (-NH2), ethoxy (-OC2H5), and fluoro (-F) groups.

Activating and Directing Effects : The amino and ethoxy groups are powerful activating groups, meaning they increase the rate of EAS compared to benzene (B151609). wikipedia.org They donate electron density to the ring through resonance (+M effect), making it more nucleophilic. wikipedia.org Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgpressbooks.publeah4sci.com

Deactivating and Directing Effects : In contrast, the two fluorine atoms are deactivating groups. pressbooks.pub Due to their high electronegativity, they withdraw electron density from the ring inductively (-I effect), making the ring less reactive. wikipedia.org However, like other halogens, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect). libretexts.orgpressbooks.pub

The regiochemical outcome of an EAS reaction on this compound is a result of the interplay between these directing effects. The powerful activating amino and ethoxy groups dominate the directing effects. The positions ortho to the amino group (C2 and C6) are blocked by fluorine atoms. The position para to the amino group (C4) is occupied by the ethoxy group. Therefore, the directing influence of the amino group is primarily channeled to these already substituted positions.

The ethoxy group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, occupied by the amino group). The fluorine atoms at C2 and C6 direct to their ortho (C3 and C5 respectively) and para (C4 and C2 respectively) positions.

Consequently, the positions most activated towards electrophilic attack are C3 and C5, which are ortho to the strongly activating ethoxy group and meta to the amino group. The combined directing effects strongly favor substitution at these positions. While the amino group is a stronger activator than the ethoxy group, its primary directing influence is blocked, leaving the ethoxy group to determine the final substitution pattern. Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.orgyoutube.commasterorganicchemistry.com

Nucleophilic Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a potent nucleophile. chemguide.co.ukquora.com This nucleophilicity allows it to participate in a variety of reactions.

Acylation and Alkylation : The amine can react with electrophiles such as acyl chlorides, acid anhydrides, and alkyl halides. chemguide.co.uklibretexts.org Acylation, for instance with acetic anhydride, would form the corresponding acetamide. This transformation is often used as a protective strategy in synthesis, as the resulting amide group is less activating and less basic than the original amino group, which can prevent unwanted side reactions like polysubstitution during EAS. libretexts.orgallen.in Alkylation with alkyl halides can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts, though steric hindrance from the adjacent fluorine atoms might slow the reaction rate compared to unhindered anilines. chemguide.co.ukmasterorganicchemistry.com

Diazotization : Primary aromatic amines like this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0-5°C). icrc.ac.irorganic-chemistry.orgchemicalnote.com This reaction converts the amino group into a diazonium salt (-N2+). Aryl diazonium salts are highly valuable synthetic intermediates that can be replaced by a wide range of substituents (e.g., -H, -OH, -X, -CN) through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org The resulting diazonium salt can also act as an electrophile in azo coupling reactions with activated aromatic rings to form brightly colored azo dyes. libretexts.orgresearchgate.net

Transformations of the Ethoxy and Fluoro Substituents

While the amine group is typically the most reactive site, the ethoxy and fluoro substituents can also undergo specific transformations.

Ethoxy Group Cleavage : The aryl ethyl ether linkage is generally stable. However, it can be cleaved to yield the corresponding phenol (B47542) under forcing conditions. A common reagent for this transformation is boron tribromide (BBr3), which is effective for the dealkylation of aryl ethers. nih.govnih.govtandfonline.comtandfonline.com The reaction proceeds by formation of an adduct between the ether oxygen and the Lewis acidic boron, followed by nucleophilic attack of a bromide ion on the ethyl group. nih.govufp.pt

Fluoro Substituent Reactions : Aromatic fluorine atoms are typically poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions. However, SNAr is possible if the aromatic ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the fluorine. chemistrysteps.comlibretexts.org In this compound, the presence of strong electron-donating amino and ethoxy groups deactivates the ring towards nucleophilic attack, making the displacement of the fluoro groups highly unlikely under standard SNAr conditions. Interestingly, in SNAr reactions on activated rings, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comstackexchange.com

Mechanistic Investigations of Functionalization Reactions

Recent research has focused on novel methods for the functionalization of anilines, including photoinduced reactions. These studies have provided detailed mechanistic insights into the reactivity of compounds like this compound.

Photoinduced Methods in Difluoroalkylation of Anilines

One modern approach for the C-H functionalization of anilines is through photoinduced difluoroalkylation. researchgate.netresearchgate.net A method utilizing Eosin Y as an organic photocatalyst under visible light irradiation provides a transition-metal-free route to difluoroalkylated anilines. acs.org The proposed mechanism involves a single electron transfer (SET) process. acs.org

The reaction proceeds as follows:

Photoexcitation of the Eosin Y photocatalyst.

The excited photocatalyst transfers an electron to the fluorinated radical precursor, such as ethyl difluoroiodoacetate (ICF2CO2Et), generating the difluoroacetate (B1230586) radical (·CF2CO2Et).

The oxidized photocatalyst is then reduced back to its ground state by the aniline (B41778), which in turn forms an aniline radical cation.

These two radical species (the difluoroacetate radical and the aniline radical cation) then collapse to form a cationic intermediate.

Finally, deprotonation by a base rearomatizes the ring to yield the difluoroalkylated aniline product. acs.org

This method works particularly well with electron-rich anilines. acs.org

Role of Electron Donor–Acceptor Complexes in Reactivity

An alternative and even more direct photoinduced method for difluoroalkylation proceeds without an external photocatalyst. acs.orgnih.gov This strategy relies on the formation of an electron donor–acceptor (EDA) complex directly between the aniline (electron donor) and the fluorinated reagent, ethyl difluoroiodoacetate (electron acceptor). researchgate.netacs.orgnih.gov

The formation of this EDA complex creates a new molecular aggregate that can absorb visible light. acs.orgnih.gov Spectroscopic evidence, such as a bathochromic shift in UV-vis spectra and changes in 19F NMR titrations, supports the formation of this complex in the ground state. acs.orgnih.gov

The proposed mechanism for the EDA complex-mediated reaction is a radical chain process: acs.orgnih.gov

Upon photoirradiation, the EDA complex undergoes a single electron transfer (SET), generating a difluoroalkyl radical and an aniline radical cation. acs.orgresearchgate.net

The difluoroalkyl radical then adds to a neutral molecule of the aniline starting material to form a new radical intermediate.

This new radical species reduces another molecule of the ethyl difluoroiodoacetate reagent, propagating the radical chain and forming an oxidized intermediate.

A final deprotonation step by a base affords the desired difluoroalkylated aniline product. acs.org

Photochemical quantum yield experiments have shown a value greater than one (Φ = 2.7), which strongly indicates that a radical chain mechanism is operative, rather than a simple collapse of the initially formed radical pair. acs.org This EDA-based method provides an efficient and sustainable pathway for the synthesis of difluoroalkylated arenes. acs.org

Data Tables

| Reaction Type | Key Reagents | Reactive Site | Expected Outcome/Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, SO₃ | Aromatic Ring (C3, C5) | Ring-substituted derivatives (e.g., nitro, bromo) |

| Nucleophilic Reaction (Acylation) | Acetyl Chloride, Acetic Anhydride | Amine Group (-NH₂) | N-acylated aniline (Amide) |

| Nucleophilic Reaction (Diazotization) | NaNO₂/HCl (0-5°C) | Amine Group (-NH₂) | Aryl Diazonium Salt |

| Ether Cleavage | BBr₃ | Ethoxy Group (-OC₂H₅) | Phenol derivative |

| Photoinduced Difluoroalkylation | ICF₂CO₂Et, Eosin Y, Light | Aromatic Ring (C-H) | C-difluoroalkylated aniline |

| EDA Complex Difluoroalkylation | ICF₂CO₂Et, Light | Aromatic Ring (C-H) | C-difluoroalkylated aniline |

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | +M > -I (Resonance Donor) | Strongly Activating | Ortho, Para |

| -OC₂H₅ (Ethoxy) | +M > -I (Resonance Donor) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | -I > +M (Inductive Withdrawer) | Deactivating | Ortho, Para |

Advanced Characterization and Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Ethoxy-2,6-difluoroaniline, a combination of ¹H, ¹⁹F, and multi-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethoxy group and the aromatic ring.

The ethoxy group gives rise to two characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This splitting pattern, a result of spin-spin coupling between adjacent non-equivalent protons, is a hallmark of an ethyl group. The integration of these signals confirms the presence of three and two protons, respectively.

The aromatic region of the spectrum displays a signal for the two equivalent protons on the benzene (B151609) ring. The multiplicity of this signal is influenced by coupling to the adjacent fluorine atoms. The chemical shift of these aromatic protons is influenced by the electron-donating nature of the ethoxy and amino groups, and the electron-withdrawing effect of the fluorine atoms.

A representative ¹H NMR data interpretation for this compound is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.05 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.65 | Multiplet | 2H | Aromatic CH |

| ~3.80 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum provides direct evidence of the fluorine atoms on the aromatic ring.

Given the molecular symmetry, the two fluorine atoms at the 2 and 6 positions are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring and is further influenced by the neighboring ethoxy and amino substituents. The multiplicity of the fluorine signal will be a triplet due to coupling with the two adjacent aromatic protons.

Multi-dimensional NMR Techniques for Connectivity

To unequivocally establish the connectivity between protons and carbons, and to confirm the substitution pattern on the aromatic ring, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY experiment would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the assignment of the carbon signals for the ethoxy group and the protonated aromatic carbons.

HMBC: An HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful in identifying the quaternary (non-protonated) carbons, such as the carbon atoms attached to the fluorine, ethoxy, and amino groups, by observing their correlations with nearby protons. For instance, correlations between the methylene protons of the ethoxy group and the C4 carbon of the aromatic ring would confirm the position of the ethoxy group.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Research

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. A combined experimental and theoretical FT-IR and FT-Raman spectral analysis of the related compound, 4-ethoxy-2,3-difluoro benzamide, offers insights into the expected vibrational modes for this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the aromatic ring and the C-F symmetric stretching vibrations are expected to be prominent in the FT-Raman spectrum.

Key expected vibrational frequencies for this compound are summarized in the table below, based on the analysis of analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine) | 3400 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=C Stretching (Aromatic) | 1500 - 1600 |

| N-H Bending (Amine) | 1550 - 1650 |

| C-O Stretching (Ether) | 1200 - 1270 |

| C-F Stretching | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The resulting spectrum provides information about the conjugated systems present in the molecule.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at calculating the ground-state electronic structure of molecules, providing a wealth of information.

If DFT calculations were applied to 4-Ethoxy-2,6-difluoroaniline, the first step would be geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure would yield precise bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for C-F, C-O, C-N, and within the aromatic ring, which are influenced by the electronic interplay of the fluoro, ethoxy, and aniline (B41778) functional groups.

From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps to determine the molecule's chemical stability and its electronic excitation properties. A smaller gap typically suggests higher reactivity and easier electronic transitions. For substituted anilines, the distribution of these frontier orbitals would likely show the HOMO localized more on the electron-rich aniline ring and the amino group, while the LUMO might be distributed more across the entire aromatic system.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Aniline (Note: This table is a hypothetical representation of the type of data that would be generated for this compound and is not based on actual experimental or calculated results for this specific compound.)

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity, spectral properties |

| Dipole Moment | D Debyes | Molecular polarity |

Prediction of Reactivity Descriptors and Mechanistic Insights

DFT calculations are instrumental in quantifying the reactivity of a molecule through various descriptors, often referred to as conceptual DFT. These descriptors provide a theoretical basis for understanding and predicting how a molecule will interact with other chemical species.

For this compound, key reactivity indices such as chemical potential, hardness, softness, and the electrophilicity index could be determined from the HOMO and LUMO energies. Chemical hardness, derived from the HOMO-LUMO gap, is a measure of the molecule's resistance to change in its electron distribution. A harder molecule is generally less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons, which is crucial for predicting its behavior in reactions with nucleophiles.

Furthermore, Fukui functions and local softness calculations would pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. It is anticipated that for this compound, the nitrogen atom of the amino group and specific carbon atoms on the aromatic ring would be identified as key sites for electrophilic attack, while the fluorine atoms would influence the reactivity of adjacent carbons. These insights are invaluable for predicting reaction mechanisms and designing synthetic pathways.

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethoxy group introduces the possibility of multiple conformers for this compound. Conformational analysis, typically performed using DFT, involves calculating the relative energies of different spatial arrangements (rotamers) of the ethoxy group relative to the aromatic ring. This analysis would identify the most stable conformer and the energy barriers to rotation, which are important for understanding the molecule's dynamic behavior and how it might pack in a solid state.

The study of intermolecular interactions is also critical. Calculations can model how two or more molecules of this compound interact with each other. This would reveal the nature and strength of non-covalent interactions, such as hydrogen bonding (involving the N-H protons and oxygen or fluorine atoms of a neighboring molecule) and π-π stacking of the aromatic rings. Understanding these interactions is fundamental to predicting crystal packing and material properties.

Non-Linear Optics (NLO) and Natural Bond Orbital (NBO) Analysis

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key indicator of NLO activity. For this compound, the combination of the electron-donating amino and ethoxy groups with the electron-withdrawing fluorine atoms could create a push-pull electronic system, potentially leading to a significant NLO response. Theoretical calculations of β would be essential to screen its potential as an NLO material.

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic structure by translating the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would quantify the charge distribution on each atom, revealing the electron-donating and electron-withdrawing effects of the substituents. It would also analyze hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair or oxygen lone pair into antibonding orbitals of the aromatic ring. These interactions are key to understanding the molecule's stability and the electronic communication between its functional groups.

Applications and Advanced Materials Research Involving 4 Ethoxy 2,6 Difluoroaniline Derivatives

Role in the Synthesis of Advanced Organic Materials

Fluorinated anilines are a class of compounds of considerable interest in materials science due to the unique effects of fluorine substitution. The incorporation of fluorine atoms can significantly alter properties such as thermal stability, metabolic stability, and electronic characteristics. 4-Ethoxy-2,6-difluoroaniline, as a member of this class, is recognized as a valuable intermediate for creating complex molecules for materials science applications. bldpharm.com

Polymeric Systems and Advanced Material Architectures

The structural features of this compound, particularly its reactive amino group, allow for its incorporation into larger, complex molecular architectures, including polymeric systems. While specific polymers derived directly from this compound are not extensively detailed in public literature, substituted anilines are foundational materials for creating a variety of functional polymers. The presence of the difluoro-substituted aromatic ring can be leveraged to create polymers with enhanced thermal stability and specific electronic properties, making them suitable for advanced material applications.

Applications in Optoelectronic and Functional Materials Research

The distinct electronic characteristics of fluorinated anilines make them versatile building blocks for materials used in optoelectronic research. The strategic combination of the electron-donating ethoxy group and electron-withdrawing fluorine atoms in this compound can be used to fine-tune the electronic and photophysical properties of larger conjugated systems. A related compound, 4-Bromo-2,6-difluoroaniline, is used in the synthesis of olefin tolanes, which are structures often explored in materials for electronics and photonics. chemicalbook.com This suggests the potential of the 2,6-difluoroaniline (B139000) core structure in building molecules for functional materials research.

Derivatization for Bioactive Molecule Synthesis

The primary and most documented role of this compound is as a synthetic intermediate for creating molecules with potential biological activity. lookchem.com Its derivatives are explored in both pharmaceutical and agrochemical research.

Intermediate for Pharmaceutical Development

Substituted anilines are fundamental building blocks in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including anti-inflammatory compounds. this compound is explicitly identified as an intermediate for "healing drugs" and in pharmaceutical API (Active Pharmaceutical Ingredient) synthesis. lookchem.commallakchemicals.com The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule to its target. For instance, the related compound 4-Bromo-2,6-difluoroaniline is used to prepare potent inhibitors of VEGF receptor tyrosine kinase, a target in anti-cancer therapy. chemicalbook.com This highlights the utility of the 2,6-difluoroaniline scaffold as a starting point for developing complex and targeted pharmaceutical agents.

Examples of Related Precursors in Bioactive Synthesis

| Precursor Compound | Application Area |

| 4-Bromo-2,6-difluoroaniline | Synthesis of VEGF receptor tyrosine kinase inhibitors. chemicalbook.com |

| 3,5-Difluoroaniline (B1215098) | Synthesis of important agricultural compounds. |

| Substituted Anilines (General) | Foundational materials for anti-inflammatory drugs. |

Precursor for Agrochemical Research

The development of new agrochemicals, such as herbicides and pesticides, often involves the synthesis of complex organic molecules, with halogenated anilines serving as key intermediates. The inclusion of fluorine atoms can significantly alter the biological activity and environmental stability of these compounds. Research on related molecules, such as 3,5-difluoroaniline, has established their role as precursors in the synthesis of agricultural compounds. Given these precedents, this compound is considered a relevant building block for the exploration and development of new agrochemicals.

Development of Schiff Base Ligands and Metal Complexes for Chemical Research

The reactive primary amine group (-NH₂) of this compound makes it an ideal candidate for the synthesis of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jocpr.comunsri.ac.id

The resulting Schiff base derived from this compound can act as a ligand, which is a molecule that binds to a central metal atom to form a coordination complex. nanobioletters.com These ligands are often multidentate, meaning they can bind to the metal ion through multiple donor atoms, such as the nitrogen of the azomethine group and potentially an oxygen atom from the aldehyde precursor. jocpr.comunsri.ac.id

The chelation of these Schiff base ligands with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) leads to the formation of stable metal complexes. jocpr.comscience.gov These complexes are a subject of significant research interest due to their diverse applications in catalysis and their potential for significant biological activity, including antibacterial and antifungal properties. nanobioletters.comresearchgate.netrjpbcs.com The formation of a metal complex can enhance the biological activity of the parent Schiff base ligand. jocpr.com

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Derivatization

The derivatization of the 4-Ethoxy-2,6-difluoroaniline core is crucial for tuning its physicochemical properties. Future research will focus on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to classical methods.

A significant area of exploration is visible-light photoredox catalysis . This strategy uses light energy to drive chemical reactions under exceptionally mild conditions, often at room temperature. semanticscholar.orgprinceton.edu For fluorinated anilines, this opens avenues for reactions like trifluoromethylation, perfluoroalkylation, and C-H functionalization. princeton.edunih.gov Organic dyes such as Eosin Y and Rose Bengal, as well as transition-metal complexes (e.g., iridium-based catalysts), are being investigated for their ability to generate reactive radical intermediates from aniline (B41778) derivatives, enabling the installation of diverse functional groups. nih.govresearchgate.net The development of new photocatalysts tailored for specific transformations on the this compound scaffold is a key research direction.

Another emerging frontier is biocatalysis . The use of enzymes to perform chemical transformations offers unparalleled selectivity and operates under environmentally benign aqueous conditions. mit.edudrugtargetreview.com While currently more established for other amine syntheses, the directed evolution of enzymes could yield biocatalysts capable of selective C-N bond formation or functionalization of the aniline ring, providing a green alternative to metal-catalyzed processes. mit.eduresearchgate.net This approach could enable the synthesis of chiral derivatives of this compound with high enantioselectivity.

Table 1: Comparison of Emerging Catalytic Systems for Aniline Derivatization

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. researchgate.netbeilstein-journals.org For the synthesis and derivatization of this compound, flow chemistry offers significant advantages in safety, efficiency, and scalability. Reactions can be conducted at elevated temperatures and pressures in a controlled manner, accelerating reaction rates while minimizing the volume of hazardous reagents at any given time. researchgate.net The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, leading to higher yields and purities. beilstein-journals.org

The integration of flow reactors with automated synthesis platforms is a particularly powerful trend. arxiv.org These systems allow for high-throughput experimentation, where hundreds of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) can be screened rapidly and autonomously. arxiv.org This accelerates the optimization of synthetic routes for new derivatives of this compound and facilitates the rapid generation of compound libraries for screening purposes. The modular nature of flow systems also allows for "telescoped" multi-step syntheses, where the output of one reactor flows directly into the next, eliminating the need for manual workup and purification of intermediates. youtube.com

Table 2: Advantages of Flow Chemistry vs. Traditional Batch Synthesis

Advanced Computational Modeling for Predictive Synthesis

The empirical, trial-and-error approach to developing synthetic reactions is gradually being replaced by a more rational, data-driven strategy. Advanced computational modeling is at the heart of this transformation, enabling chemists to predict reaction outcomes and design experiments more efficiently.

Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms at the molecular level. beilstein-journals.orgresearchgate.net For a target like this compound, DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This insight allows researchers to understand why a particular catalyst or set of conditions is effective and to rationally design improved synthetic routes. researchgate.net

Furthermore, the field is rapidly embracing machine learning (ML) and artificial intelligence. princeton.edunih.gov By training algorithms on large datasets of known reactions, ML models can predict the success or failure of a potential reaction with remarkable accuracy. semanticscholar.orgacs.org For instance, a random forest algorithm can be trained on data from high-throughput experiments to predict the optimal catalyst, ligand, and base combination for a specific Buchwald-Hartwig C-N coupling reaction—a key transformation for creating aniline derivatives. princeton.edunih.gov This predictive power significantly reduces the experimental burden required to discover and optimize new reactions for synthesizing derivatives of this compound. semanticscholar.orgmit.edu

Table 3: Computational Approaches in Modern Synthesis

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-Ethoxy-2,6-difluoroaniline in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation based on its toxicity profile. The compound is classified under UN2810 (toxic solid) with hazard codes H302 (harmful if swallowed), H312/H332 (harmful on skin contact/inhalation), and H315/H319 (skin/eye irritation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in a cool, dry area away from oxidizing agents. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician immediately .

Q. What synthetic routes are typical for preparing this compound?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated precursors. For example, 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) can react with sodium ethoxide under reflux in a polar aprotic solvent (e.g., DMF) to introduce the ethoxy group. Optimize reaction time (6–12 hours) and temperature (80–100°C) to minimize byproducts. Confirm substitution via <sup>19</sup>F NMR to track fluorine environments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify aromatic proton splitting patterns (e.g., para-substitution at ethoxy and fluorine groups) and fluorine coupling constants.

- IR Spectroscopy : Detect amine N-H stretches (~3400 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peak (m/z 173.16) and fragmentation patterns.

- Elemental Analysis : Validate purity (>97%) via carbon, hydrogen, and nitrogen content .

Q. How should researchers purify this compound post-synthesis?

- Methodological Answer : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc). High-purity grades (>97%) may require repeated crystallization or vacuum distillation (density: 1.5084 g/cm³) to remove residual solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during etherification?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency.

- Solvent Selection : Compare DMSO (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally).

- Stoichiometry : Maintain a 1.2:1 molar ratio of sodium ethoxide to brominated precursor to ensure complete substitution .

Q. What strategies resolve competing side reactions during synthesis (e.g., dehalogenation or over-alkylation)?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine group with acetyl chloride to prevent unwanted alkylation.

- Stepwise Halogenation : Introduce fluorine atoms before ethoxy substitution to avoid steric hindrance.

- Byproduct Analysis : Use GC-MS to identify impurities (e.g., 2,6-difluoroaniline from de-ethoxylation) and adjust reaction conditions accordingly .

Q. How can computational chemistry predict reactivity in substitution reactions involving this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model transition states and activation energies. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental <sup>19</sup>F NMR shifts to validate electronic effects. For example, the ethoxy group’s electron-donating nature reduces electrophilicity at the para position, directing substitutions to meta positions .

Q. How do researchers validate contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the ethoxy group) causing splitting anomalies.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific coupling interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.